Bim-IN-1
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Bim-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bim-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of inhibitors of Bim expression.
Mechanism of Action
Bim-IN-1 exerts its effects by inhibiting the expression of Bim, a pro-apoptotic protein that plays a crucial role in the regulation of apoptosis . By reducing Bim expression levels, this compound helps to prevent the initiation of apoptosis in cells. This inhibition is achieved with minimal impact on protein kinase A activity, making this compound a selective and potent inhibitor .
Comparison with Similar Compounds
Bim-IN-1 is unique in its ability to selectively inhibit Bim expression with low toxicity and minimal inhibition of protein kinase A . Similar compounds include:
Venetoclax: A selective inhibitor of BCL-2, another protein involved in the regulation of apoptosis.
ABT-737: An inhibitor of BCL-2, BCL-XL, and BCL-W, used in cancer research to study apoptosis.
Navitoclax: A dual inhibitor of BCL-2 and BCL-XL, also used in cancer research.
Compared to these compounds, this compound is distinguished by its specific targeting of Bim expression and its low toxicity profile .
Properties
Molecular Formula |
C19H20Cl2FNO2S |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methylsulfonyl]-2-(3-fluorophenyl)azepane |
InChI |
InChI=1S/C19H20Cl2FNO2S/c20-16-9-8-15(18(21)12-16)13-26(24,25)23-10-3-1-2-7-19(23)14-5-4-6-17(22)11-14/h4-6,8-9,11-12,19H,1-3,7,10,13H2 |
InChI Key |
SFVNBTZMJWQDLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(N(CC1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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